4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid
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Overview
Description
4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid is an organic compound with the molecular formula C14H14N2O3. It is a derivative of benzoic acid, featuring a methoxy group at the 4-position and a pyridin-2-ylmethylamino group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-(chloromethyl)pyridine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-(chloromethyl)pyridine is added dropwise to a solution of 4-methoxybenzoic acid and potassium carbonate in DMF. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Hydroxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid.
Reduction: this compound with an amino group replacing any nitro group.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the pyridin-2-ylmethylamino group, making it less versatile in terms of chemical reactivity and biological activity.
3-[(Pyridin-2-ylmethyl)-amino]-benzoic acid: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
4-Hydroxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, potentially altering its reactivity and biological properties.
Uniqueness
4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid is unique due to the presence of both the methoxy and pyridin-2-ylmethylamino groups. This combination enhances its chemical reactivity and potential for diverse applications in research and industry .
Biological Activity
4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid is a compound with significant biological activity, particularly known for its potential in medicinal chemistry. It features a methoxy group, a pyridine moiety, and an amino group attached to a benzoic acid structure, giving it unique properties that influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C14H15N2O3 with a molecular weight of approximately 258.27 g/mol. The presence of the methoxy and pyridine groups enhances its solubility and reactivity, making it a versatile candidate for various biological applications.
Biological Activities
The compound exhibits notable biological activities, particularly in the realm of kinase inhibition . Kinases are critical enzymes involved in various cellular processes, including signal transduction, cell growth, and metabolism. Inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer.
Anticancer Properties
Research indicates that this compound may inhibit specific kinases involved in tumor growth and proliferation. This inhibition can disrupt cancer cell signaling pathways, potentially leading to reduced tumor growth rates and increased apoptosis (programmed cell death) in malignant cells.
The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. For instance, the compound may inhibit certain kinases by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Understanding these interactions is crucial for elucidating its therapeutic potential.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Kinase Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits various kinases with IC50 values indicating potency comparable to established kinase inhibitors.
- Binding Affinity : Studies utilizing molecular docking simulations have shown that the compound has high binding affinity for specific kinase targets. The structural arrangement allows for unique interactions that enhance its inhibitory effects .
- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that this compound stands out due to its combination of functional groups that enhance its biological activity, particularly in kinase inhibition.
Data Table: Comparison of Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methoxybenzoic Acid | C9H10O3 | Simpler structure without pyridine moiety |
Pyridin-2-carboxylic Acid | C6H5NO2 | Lacks methoxy group; primarily used in synthesis |
4-Amino-3-methoxybenzoic Acid | C10H13N1O3 | Contains an amino group but lacks pyridine |
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable candidate for drug development. Its potential applications include:
- Anticancer Therapy : As a kinase inhibitor, it may serve as a lead compound in developing new anticancer agents.
- Biochemical Probes : Investigated for use as ligands in biochemical assays and as probes for studying enzyme activity.
Properties
IUPAC Name |
4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-13-6-5-10(14(17)18)8-12(13)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCAALPLWITLJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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